Tris(3-phenylpropyl)amine

Vue d'ensemble

Description

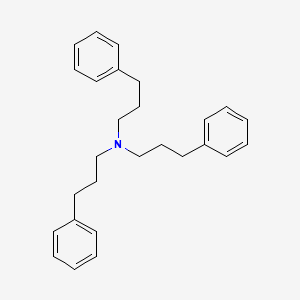

Tris(3-phenylpropyl)amine is an organic compound characterized by the presence of three phenylpropyl groups attached to a central nitrogen atom. This compound is part of the broader class of tertiary amines, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The unique structure of this compound imparts specific chemical properties that make it valuable in various scientific and industrial contexts.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tris(3-phenylpropyl)amine typically involves the alkylation of ammonia or primary amines with 3-phenylpropyl halides. One common method is the reaction of 3-phenylpropyl bromide with ammonia in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion to the desired tertiary amine.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of palladium-catalyzed hydrogenation of α, β-unsaturated nitriles is another efficient route for the synthesis of this compound .

Analyse Des Réactions Chimiques

Reaction Pathways Leading to TPPA Formation

TPPA forms through sequential reactions during PPN hydrogenation:

-

Primary amine (PPA) forms via hydrogenation of the imine intermediate 3-phenylpropylimine (PPI) .

-

PPI undergoes condensation with PPN to produce bis(3-phenylpropyl)amine (BPPA) , releasing NH₃.

-

BPPA reacts further with PPI, followed by hydrogenation, yielding TPPA .

Key competing pathways include hydrolysis of PPI to 3-phenylpropanal (PPAL) and subsequent hydrogenation to 3-phenyl-1-propanol (PPOH) .

Catalytic Conditions and Byproduct Distribution

TPPA formation is highly solvent-dependent. Data from Pd/C-catalyzed hydrogenation of PPN in various solvents (80°C, 6 bar H₂, 7 h) shows the following byproduct composition :

| Solvent | PPN Remaining (%) | TPPA (%) | PPAL (%) | PPOH (%) |

|---|---|---|---|---|

| Dichloromethane | 31.1 | 66.5 | 0.8 | 1.6 |

| Hexane | 51.6 | 28.0 | 18.5 | 1.9 |

| Toluene | 49.6 | 38.2 | 7.5 | 4.7 |

| tert-Butyl methyl ether | 25.4 | 69.3 | 0.9 | 4.4 |

| Ethyl acetate | 22.8 | 68.6 | 0.0 | 8.6 |

Key observations :

-

Polar solvents (e.g., dichloromethane, tert-butyl methyl ether) favor TPPA formation (>66% yield).

-

Nonpolar solvents (e.g., hexane) reduce TPPA production (28%) but increase PPAL (18.5%) .

Impact of Reaction Time on TPPA Yield

Prolonged reaction times increase TPPA accumulation due to extended exposure of intermediates to catalytic sites :

| Reaction Time (h) | PPA Selectivity (%) | TPPA (%) |

|---|---|---|

| 3.5 | 38 | 14.8 |

| 7 | 26 | 45.0 |

| 14 | 10 | 25.5 |

| 21 | 5 | 80.4 |

Notable trends :

-

TPPA formation accelerates after 7 hours, dominating the product mixture by 21 hours.

-

PPA selectivity inversely correlates with TPPA yield, highlighting competing pathways .

Mechanistic Insights from DFT Calculations

Quantum chemical studies reveal that weaker adsorption of PPI on Pd surfaces compared to intermediates from related nitriles (e.g., benzonitrile) reduces primary amine selectivity. This weaker interaction allows PPI to accumulate, favoring condensation reactions that lead to TPPA .

Applications De Recherche Scientifique

Tris(3-phenylpropyl)amine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of tris(3-phenylpropyl)amine involves its interaction with various molecular targets, including enzymes and receptors. The compound’s tertiary amine structure allows it to act as a nucleophile, participating in various biochemical reactions. It can also form complexes with metal ions, influencing their biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Tris(2-phenylethyl)amine: Similar structure but with shorter alkyl chains.

Tris(3-aminopropyl)amine: Contains amino groups instead of phenyl groups.

Tribenzylamine: Contains benzyl groups instead of phenylpropyl groups.

Uniqueness: Tris(3-phenylpropyl)amine is unique due to its longer alkyl chains and the presence of phenyl groups, which impart distinct steric and electronic properties. These characteristics make it particularly useful in applications requiring specific molecular interactions and stability .

Activité Biologique

Tris(3-phenylpropyl)amine (TPPA) is a tertiary amine characterized by three phenylpropyl groups attached to a central nitrogen atom. This unique structure endows TPPA with significant chemical properties that facilitate its use in various scientific and industrial applications, particularly in the fields of chemistry, biology, and medicine. Its biological activity has garnered interest due to its potential roles in drug development and as a bioactive compound.

Structure and Reactivity

The molecular formula of this compound is CHN. Its tertiary amine structure allows it to act as a nucleophile , participating in various biochemical reactions. TPPA can form complexes with metal ions, influencing their biological activity, and undergoes several types of reactions including oxidation, reduction, and substitution.

Synthesis Methods

The synthesis of TPPA typically involves the alkylation of ammonia or primary amines with 3-phenylpropyl halides. A common method includes the reaction of 3-phenylpropyl bromide with ammonia in the presence of a base like sodium hydroxide under reflux conditions. In industrial settings, continuous flow reactors are utilized for higher yields and purity.

The biological activity of TPPA is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's nucleophilic nature allows it to participate in biochemical pathways that may lead to antimicrobial and anticancer effects .

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that TPPA exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that TPPA could inhibit the growth of Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : In vitro studies have shown that TPPA can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases, which are crucial for programmed cell death .

- Dopamine Transporter Affinity : TPPA analogs have been evaluated for their binding affinity to dopamine transporters (DAT) and serotonin transporters (SERT). Modifications in the phenylpropyl side chain significantly affect the pharmacological profiles, indicating that structural variations can optimize therapeutic effects .

Toxicity and Safety Profile

TPPA has been assessed for its safety profile through various toxicity studies. Results from Ames tests indicate that TPPA is non-carcinogenic, with low potential for mutagenicity . Additionally, it does not inhibit major cytochrome P450 enzymes involved in drug metabolism, suggesting a favorable pharmacokinetic profile for therapeutic applications .

Comparative Analysis

A comparative analysis of TPPA with similar compounds reveals unique properties that enhance its biological activity:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Tris(2-phenylethyl)amine | Shorter alkyl chains | Lower affinity for DAT |

| Tris(3-aminopropyl)amine | Contains amino groups | Different interaction mechanism |

| Tribenzylamine | Benzyl groups instead of phenylpropyl | Varying stability and reactivity |

TPPA's longer alkyl chains and presence of phenyl groups provide distinct steric and electronic properties, making it particularly useful in applications requiring specific molecular interactions.

Propriétés

IUPAC Name |

3-phenyl-N,N-bis(3-phenylpropyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h1-9,13-18H,10-12,19-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVPWZYSAKXMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408309-07-9 | |

| Record name | 3-Phenyl-N,N-bis(3-phenylpropyl)propan-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0408309079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PHENYL-N,N-BIS(3-PHENYLPROPYL)PROPAN-1-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E032J1E4QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.